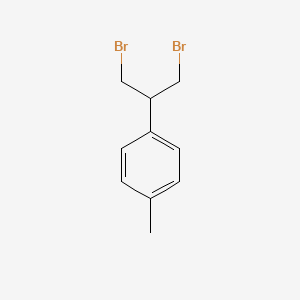

1-(1,3-Dibromopropan-2-yl)-4-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene often involves regioselective bromination, ortho-metalation, and halogen/metal exchange reactions. Efficient and complementary methods have been developed to access synthetically valuable dibromobenzenes, acting as intermediates for further organic transformations (Diemer, Leroux, & Colobert, 2011). These methods emphasize the role of 1,2-dibromobenzenes and related structures in facilitating complex synthetic routes.

Molecular Structure Analysis

The molecular structure of dibromobenzene derivatives demonstrates the influence of substitution patterns on melting points and molecular symmetry. For instance, different isomers of dibromobenzene exhibit varying melting points due to their molecular symmetry and the presence of halogen bonds, which affect their crystal packing and stability (Dziubek & Katrusiak, 2014). These structural analyses are crucial for understanding the physical properties and reactivity of this compound.

Chemical Reactions and Properties

The chemical reactivity of dibromobenzene derivatives is highlighted in their application as intermediates in Suzuki–Miyaura coupling reactions. These reactions enable the synthesis of polyarylarenes with high turnover numbers, showcasing the potential of dibromobenzene compounds in catalytic processes (Shaik, Ramkumar, Varghese, & Sankararaman, 2013). Additionally, the reaction mechanisms involving iodine-induced cyclization of dibromobenzene derivatives further demonstrate their versatility in organic synthesis (Matsumoto, Takase, & Ogura, 2008).

Physical Properties Analysis

The physical properties of dibromobenzene derivatives, such as melting points and crystal structure, are significantly influenced by their molecular symmetry and the presence of halogen bonds. These properties are essential for the material's application in synthesis and material science, as they dictate the conditions under which these compounds can be utilized (Dziubek & Katrusiak, 2014).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, such as their reactivity in coupling reactions and cyclization processes, underline their importance in organic chemistry. These properties enable the synthesis of complex molecular structures and contribute to the development of new materials and catalysts (Shaik, Ramkumar, Varghese, & Sankararaman, 2013); (Matsumoto, Takase, & Ogura, 2008).

Applications De Recherche Scientifique

Synthesis of Valuable Intermediates

1-(1,3-Dibromopropan-2-yl)-4-methylbenzene and its derivatives are valuable in synthesizing various organic compounds. For example, 1,2-dibromobenzenes, closely related to the queried compound, are crucial precursors for reactions based on benzynes intermediate formation. These compounds facilitate short synthesis sequences for various derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations, highlighting their importance in organic synthesis and chemical research (Diemer, Leroux, & Colobert, 2011).

Polymerization Initiators

Another significant application involves the use of similar brominated compounds as initiators in polymerization processes. The study of α,ω-dichloropoly(2‐methylpropene) demonstrates the potential of such compounds to act as initiators for the polymerization of 2-methylpropene, controlling the degree of polymerization within specific limits. This research provides insights into the mechanisms of polymerization and the role of brominated compounds in initiating and controlling polymer growth (Nuyken, Pask, Vischer, & Walter, 1985).

Quantum Interference and Electron Transfer

Research into the quantum interference effects on intramolecular electron transfer provides another intriguing application. Studies involving derivatives of diferrocenylbenzenes, which share structural motifs with this compound, reveal significant insights into the role of molecular structure on electron transfer efficiency. This research has profound implications for developing molecular electronic devices and understanding electron transport mechanisms in organic compounds (Patoux, Coudret, Launay, Joachim, & Gourdon, 1997).

Structural and Melting Point Analysis

The structural analysis and melting point behavior of dibromobenzenes, related to the target compound, provide essential insights into the influence of molecular symmetry and intermolecular interactions on solid-state properties. Understanding these properties is crucial for designing materials with specific thermal and structural characteristics (Dziubek & Katrusiak, 2014).

Catalytic Applications

1,2-Dibromobenzene derivatives have been shown to be excellent catalysts for Suzuki–Miyaura coupling reactions, indicating the potential catalytic applications of this compound and its derivatives in organic synthesis. Such catalysts facilitate the efficient conversion of polybromoarenes to fully substituted polyarylarenes, showcasing the importance of brominated compounds in catalysis (Shaik, Ramkumar, Varghese, & Sankararaman, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-dibromopropan-2-yl)-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKLCMBGESOJSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CBr)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95086-58-1 |

Source

|

| Record name | 1-(1,3-dibromopropan-2-yl)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)

![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)

![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)